molecular formula C12H13N B14684211 Quinoline, 2-ethyl-3-methyl- CAS No. 27356-52-1

Quinoline, 2-ethyl-3-methyl-

Cat. No.: B14684211
CAS No.: 27356-52-1
M. Wt: 171.24 g/mol
InChI Key: VFCWSYWYYWLKGY-UHFFFAOYSA-N
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Description

Quinoline, 2-ethyl-3-methyl- is a derivative of quinoline, an aromatic nitrogen compound with a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-ethyl-3-methyl-quinoline, can be achieved through several methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . This method can be modified to introduce specific substituents at desired positions on the quinoline ring.

Another method involves the use of microwave-assisted synthesis, which offers the advantage of faster reaction times and higher yields. This method typically employs a mixture of aniline derivatives, aldehydes, and other reagents under microwave irradiation .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and ionic liquids, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-ethyl-3-methyl- undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline N-oxides, while reduction reactions produce dihydroquinolines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Quinoline, 2-ethyl-3-methyl- can be compared to other quinoline derivatives such as:

Uniqueness

What sets quinoline, 2-ethyl-3-methyl- apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the ethyl and methyl groups at specific positions on the quinoline ring can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-ethyl-3-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-3-11-9(2)8-10-6-4-5-7-12(10)13-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCWSYWYYWLKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181789
Record name Quinoline, 2-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27356-52-1
Record name Quinoline, 2-ethyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027356521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC138376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 2-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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